1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Description
This compound features a 4-methoxy-1,3-benzothiazole core linked to a 3-phenylpropan-1-one moiety via a piperazine ring. The piperazine linker provides conformational flexibility, while the propanone group offers hydrogen-bonding capabilities. This structural framework is common in CNS-targeting agents and kinase inhibitors .
Properties
IUPAC Name |
1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-26-17-8-5-9-18-20(17)22-21(27-18)24-14-12-23(13-15-24)19(25)11-10-16-6-3-2-4-7-16/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTKYXUTSRHWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The piperazine moiety can be introduced through nucleophilic substitution reactions, and the final product is obtained by coupling the benzothiazole-piperazine intermediate with phenylpropanone under appropriate reaction conditions . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Condensation: The benzothiazole ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The benzothiazole moiety is known for its ability to interact with various biological targets involved in cancer progression.
Efficacy Against Cancer Cell Lines
The following table summarizes the antiproliferative activity of related compounds against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 0.24 - 0.92 |
| MNK-45 | Not specified |
| NCI-H226 | Not specified |
| HT-29 | Not specified |
| SK-N-SH | Not specified |
These values suggest that the compound exhibits significant cytotoxic effects against breast and lung cancer cell lines, warranting further investigation into its therapeutic potential.
Antibacterial Activity
In addition to its anticancer properties, derivatives of this compound have demonstrated notable antibacterial activity. The following table outlines the antibacterial properties observed in related compounds:
| Activity Type | Target Organism | Activity Level |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Antibacterial | Bacillus subtilis | Moderate to Strong |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong |
| Enzyme Inhibition | Urease | Strong |
These findings indicate that the compound could be effective against bacterial infections, making it a candidate for further research in antibiotic development.
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor, particularly against acetylcholinesterase and urease. Such activity is crucial in developing therapeutic agents for conditions like Alzheimer's disease and urinary tract infections.
Case Studies
Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings. For instance, Gurdal et al. synthesized various benzothiazole-piperazine hybrids and tested them against multiple cancer cell lines, reporting promising GI50 values indicating good cytotoxic potential. These findings support the continued exploration of such compounds in drug development.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with various molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperazine moiety can act as a ligand for neurotransmitter receptors, influencing signal transduction pathways . The compound’s effects are mediated through its binding to dopamine and serotonin receptors, leading to altered neurotransmitter levels and subsequent physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzothiazole Derivatives
1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 897475-26-2)
- Key Difference : Methyl group at benzothiazole position 4 instead of methoxy.
- Impact: Molecular Weight: 365.49 g/mol (vs. ~381.5 g/mol for the methoxy analog, estimated). Synthetic Yield: Similar high yields (~85–88%) for related derivatives suggest comparable synthetic accessibility .
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Key Difference : Incorporates a dihydropyrazole ring fused to benzothiazole.
- Impact: Planarity: Reduced planarity due to the pyrazoline ring may limit intercalation with DNA or enzyme active sites. Activity: Pyrazoline derivatives are noted for antitumor and antidepressant activities, differing from the propanone-linked target compound .
Piperazine-Linked Propanone Derivatives
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one
- Key Difference: Propenone (α,β-unsaturated ketone) instead of propanone and a bulky bis(4-methoxyphenyl)methyl group.
- Impact :
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one
- Key Difference : Chlorophenyl and benzyl substituents.
- Molecular Weight: Higher (~430–450 g/mol) due to benzyl and chlorophenyl groups .
Urea-Linked Thiazole/Piperazine Derivatives
Compounds such as 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) ():
- Key Difference: Urea linker instead of propanone.
- Synthetic Yields: High yields (85–88%) indicate robust synthetic routes for piperazine-thiazole hybrids .
Structural and Pharmacological Trends
Biological Activity
1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that incorporates a benzothiazole moiety, a piperazine ring, and a phenylpropanone backbone. Its molecular formula is , with a molecular weight of approximately 445.6 g/mol. The presence of the methoxy and piperazine groups contributes to its pharmacological profile.
Synthesis
The synthesis of this compound involves several steps, including the introduction of the benzothiazole ring and the piperazine moiety. Various methods have been reported for synthesizing similar compounds which may share biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the benzothiazole ring have shown activity against various bacterial strains. A study demonstrated that synthesized compounds displayed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Piperazine derivatives are known to inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmission. Molecular docking studies suggest that these compounds can bind effectively at both peripheral and catalytic sites of AChE .
Anticonvulsant Activity
In related studies, piperazine derivatives have been screened for anticonvulsant activity using the maximal electroshock seizure (MES) model in male Wistar rats. Some derivatives were found to be potent without exhibiting neurotoxicity at higher doses .
Case Study 1: Antimicrobial Screening
A recent study evaluated a series of benzothiazole-piperazine derivatives for their antimicrobial efficacy. The results indicated that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the benzothiazole structure can enhance biological activity .
Case Study 2: Enzyme Inhibition Analysis
Another study focused on the enzyme inhibitory effects of synthesized piperazine derivatives. The findings revealed that several compounds demonstrated strong inhibitory action against AChE, highlighting their potential in treating neurodegenerative diseases .
Summary of Biological Activities
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one, and how are intermediates characterized? A: The compound is synthesized via condensation reactions. For example:
- Step 1: Condensation of hydrazine derivatives with carbonyl-containing precursors (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine and (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux (65–80°C) for 4–6 hours .
- Step 2: Purification via recrystallization (methanol or ethanol) to achieve >95% purity .
Characterization: - Melting Point (mp): Determined using differential scanning calorimetry (e.g., mp 156–158°C for analogous compounds) .
- Spectroscopy: 1H/13C NMR for verifying substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS for molecular weight confirmation (e.g., [M+H]+ calculated vs. observed) .
Advanced Synthesis: Regioselectivity Challenges
Q: How can researchers address regioselectivity issues during the formation of the benzothiazole-piperazine scaffold? A: Regioselectivity is influenced by:
- Catalytic additives: Glacial acetic acid (5 drops) enhances reaction specificity during cyclization .
- Temperature control: Reflux at 65°C minimizes side reactions (e.g., over-oxidation or byproduct formation) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired regioisomer .
Analytical Method Validation
Q: What spectroscopic and chromatographic methods are critical for validating the compound’s structural integrity? A:
Biological Activity Profiling
Q: How can researchers design assays to evaluate the antiproliferative or antiviral potential of this compound? A:
- Antiproliferative assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Structural analogs with benzothiazole-piperazine motifs show IC50 values <10 μM .
- Anti-HIV screening: Employ reverse transcriptase inhibition assays. Substituents like the 4-methoxy group enhance binding to viral proteases .
- Control experiments: Compare with reference standards (e.g., AZT for anti-HIV) and validate cytotoxicity in non-cancerous cells (e.g., HEK-293) .
Data Contradiction Analysis
Q: How should researchers resolve discrepancies in reported yields for similar piperazine-benzothiazole derivatives? A: Potential factors include:
- Reagent purity: Impurities in thiosemicarbazide or phenacyl cyanide reduce yields (e.g., 23% vs. 85% in analogous syntheses) .
- Reaction time: Extended reflux (>6 hours) may degrade heat-sensitive intermediates .
- Solvent choice: Ethanol vs. DMF alters reaction kinetics; ethanol favors higher yields for polar intermediates .
Computational Modeling
Q: What computational tools are suitable for predicting the compound’s binding affinity to biological targets? A:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin 5-HT2A). The methoxy group may form hydrogen bonds with Asp155 .
- Molecular dynamics (MD): GROMACS or AMBER simulate stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models: Correlate substituent electronic parameters (e.g., Hammett σ) with activity data from analogs .
Impurity Profiling
Q: What strategies ensure reliable detection of synthetic impurities or degradation products? A:
- Forced degradation: Expose the compound to heat (40–60°C), light (UV), and humidity to simulate stability challenges .
- LC-MS/MS: Identify impurities at 0.1% levels. Common byproducts include dealkylated piperazine derivatives or oxidized benzothiazoles .
- Reference standards: Use certified materials (e.g., 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one) for spiking experiments .
Crystallographic Analysis
Q: How can crystallography elucidate the compound’s 3D structure and intermolecular interactions? A:
- Single-crystal X-ray diffraction (SCXRD): Grow crystals via slow evaporation (methanol/water). Analogous compounds show π-π stacking (3.5–4.0 Å) between benzothiazole and phenyl groups .
- Software: Process data with CCP4 suite (e.g., REFMAC5 for refinement, Mercury for visualization) .
- Key metrics: Report R-factor (<0.05), bond length/angle deviations, and thermal parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
